molecular formula C₁₂H₆Cl₆O₂ B1146342 12-Keto Dieldrin CAS No. 52745-99-0

12-Keto Dieldrin

Cat. No.: B1146342
CAS No.: 52745-99-0
M. Wt: 394.89
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Description

12-Keto Dieldrin is a significant metabolite of dieldrin, a persistent organochlorine insecticide. Dieldrin is metabolized in various species through oxidation, dechlorination, and molecular rearrangement, with 2-keto-dieldrin (often used interchangeably with 12-keto-dieldrin in scientific literature) being identified as a major metabolite found in the urine of many species . This compound is critical for researching the environmental fate and toxicokinetics of dieldrin. Although the parent compound, dieldrin, has been banned in many countries due to its persistence, bioaccumulation, and toxicity, its residues and metabolites like this compound remain relevant for environmental monitoring and toxicological studies . Dieldrin exposure has been implicated in research models of neurodegenerative diseases, and studies on its metabolites are essential for understanding its long-term health and environmental impacts . Researchers utilize this compound to investigate the metabolic pathways of cyclodiene insecticides, its potential as a biomarker of exposure, and its role in the compound's overall toxicity profile. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKTAHLUABTPM-IFQIWKIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857906
Record name (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52745-99-0
Record name (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

12-Keto Dieldrin can be synthesized by reacting Dieldrin with benzoyl peroxide . . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade benzoyl peroxide and Dieldrin under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

12-Keto Dieldrin undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize this compound to form more oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound back to Dieldrin or other less oxidized forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms in this compound are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.

Major Products Formed:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Dieldrin or partially reduced derivatives.

    Substitution: Halogen-substituted derivatives of this compound.

Scientific Research Applications

Toxicological Research

Overview
Toxicological studies have highlighted the effects of 12-Keto Dieldrin on biological systems. Research indicates that this compound can induce oxidative stress and neurotoxicity, primarily due to its ability to generate reactive oxygen species (ROS) in cells.

Case Study: Neurotoxicity
A study conducted on human monocytic cell lines demonstrated that exposure to dieldrin and its metabolites, including this compound, led to increased intracellular superoxide levels. This finding suggests a mechanism through which dieldrin may contribute to neurodegenerative diseases, including Parkinson's disease . The implications of these findings are significant for understanding the long-term health effects of exposure to organochlorine compounds.

Study Exposure Level Observed Effects
Hoogendam et al. (1962)Occupational exposureConvulsions and neurotoxicity
Kanthasamy et al. (2020)In vitro exposureInduction of ROS and neurodegeneration

Environmental Applications

Biodegradation Studies
Research into microbial degradation of this compound has revealed its persistence in the environment. Studies indicate that certain microbial strains can metabolize dieldrin, reducing its environmental impact. Understanding these degradation pathways is crucial for developing bioremediation strategies.

Case Study: Microbial Metabolism
A comprehensive review highlighted various microbial strains capable of degrading aldrin and dieldrin, emphasizing the importance of these processes in contaminated environments. The study provided insights into the metabolic pathways involved in the degradation of these compounds .

Microbial Strain Degradation Rate Metabolic Pathway
Pseudomonas spp.HighAerobic respiration
Mycobacterium spp.ModerateAnaerobic metabolism

Health Risk Assessment

Human Health Risks
The assessment of health risks associated with exposure to this compound is critical for regulatory purposes. Epidemiological studies have linked exposure to dieldrin with various health outcomes, including cancer and reproductive toxicity.

Case Study: Epidemiological Findings
Research involving cohorts exposed to dieldrin in occupational settings has shown an increased risk of nonmalignant respiratory diseases and potential carcinogenic effects . These findings underscore the need for continuous monitoring and regulation of organochlorine pesticides.

Health Outcome Study Reference Risk Level
Respiratory diseasesDitraglia et al. (1981)Increased risk
Cancer incidenceRibbens (1985)Limited evidence

Agricultural Applications

While this compound itself is not commonly used as a pesticide due to regulatory restrictions on organochlorines, understanding its properties can inform agricultural practices regarding pest management and soil health.

Research Insights
Studies have indicated that dieldrin derivatives can affect soil microbial communities, potentially influencing nutrient cycling and plant health. Understanding these interactions can aid in developing sustainable agricultural practices that minimize chemical use while maintaining crop yields .

Mechanism of Action

12-Keto Dieldrin exerts its effects primarily through its interaction with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptors, inhibiting the normal function of these receptors and leading to uncontrolled neuronal firing . This results in paralysis and eventual death of the insect. The compound’s high affinity for GABA receptors makes it a potent insecticide.

Comparison with Similar Compounds

Dieldrin

  • Molecular Formula : C₁₂H₈Cl₆O .
  • Key Differences : Dieldrin contains an epoxide group, whereas 12-Keto Dieldrin has a ketone group at position 12. This modification alters its reactivity and biological activity .
  • Toxicity : Dieldrin exhibits high neurotoxicity, linked to Parkinson’s disease (PD) via dopamine metabolism disruption and reactive oxygen species (ROS) generation .

Aldrin

  • Relationship : Aldrin is the parent compound of dieldrin, rapidly oxidizing to dieldrin in the environment .
  • Aquatic Toxicity : Aldrin and dieldrin share similar LC₅₀ values in freshwater fish (2.2–45.9 µg/L for aldrin vs. 1.1–41 µg/L for dieldrin) .

Endrin and Endrin-Ketone

  • Endrin-Ketone : A derivative of endrin with a ketone group, structurally analogous to this compound. It shows neurotoxic effects, including convulsions at doses >0.5 mg/kg .
  • Environmental Detection : Endrin-ketone has been detected in soil and water samples, with biodegradation taking <20 days under optimal conditions .

Toxicological Profiles

Neurotoxicity

  • Dieldrin : Causes dose-dependent increases in extracellular DOPAL (a neurotoxic dopamine metabolite), with IC₅₀ values as low as 10 µM in neuronal cells .

Environmental Persistence

  • Dieldrin : Detected in fish tissue decades after regulatory bans, with concentrations up to 2.5 µg/kg in black crappie .
  • This compound : Likely persistent due to its chlorinated structure, though biodegradation rates may vary under specific conditions (e.g., soil residue reduced by 80% in 20 days in one study) .

Ecotoxicological Data

Compound 96-hour LC₅₀ (Freshwater Fish) NOAEL (mg/kg) LOAEL (mg/kg) Environmental Detection
Aldrin 2.2–45.9 µg/L 3.0 µg/L N/A Banned since 1970s
Dieldrin 1.1–41 µg/L 2.5 µg/L N/A Detected in fish tissue
Endrin-Ketone N/A 0.5 0.3 0.06 ppm in dry season soil
This compound Data pending Unknown Unknown Not reported in major studies

Regulatory and Health Implications

  • Carcinogenicity: Dieldrin is classified as a Group 3 carcinogen (IARC), with insufficient evidence in humans but clear toxicity in animals .
  • This compound : Regulatory status remains undefined, though its structural similarity to banned compounds warrants caution in handling and disposal .

Q & A

Q. What analytical methods are recommended for detecting 12-Keto Dieldrin in environmental and biological samples?

Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are standard for quantifying this compound residues. For environmental matrices (soil, water), GLC paired with electron capture detectors (ECD) offers high sensitivity due to the compound’s halogenated structure . In biological tissues (e.g., fish fatty tissue), HPLC with mass spectrometry (LC-MS) is preferred for identifying metabolites and distinguishing isomers. Sample preparation often involves solvent extraction (e.g., hexane) followed by cleanup via Florisil column chromatography to remove lipids and interferents .

Q. What factors contribute to the environmental persistence of this compound?

Persistence is driven by its low water solubility (<0.1 mg/L) and strong adsorption to organic matter in soil (log Kow ~5.4). Half-life in aerobic soils ranges from 2–5 years, extending in anaerobic conditions. Photodegradation is minimal due to limited UV absorption, while microbial degradation is slow and strain-dependent. Longitudinal studies in reservoirs (e.g., Coralville Reservoir) demonstrate multi-decadal persistence despite discontinued agricultural use .

Q. How does this compound bioaccumulate in aquatic food webs?

Biomagnification occurs due to its lipophilicity, with bioconcentration factors (BCFs) exceeding 10,000 in fish. Trophic transfer studies show concentrations increase by 2–3 orders of magnitude from plankton to predatory fish. Monitoring programs use stable isotope analysis (δ<sup>15</sup>N) to correlate trophic position with tissue residue levels. Chronic exposure models indicate bioaccumulation peaks 5–7 years post-contamination .

Q. What are the primary metabolic pathways of this compound in mammals?

In rodents, hepatic cytochrome P450 enzymes catalyze epoxidation and hydroxylation, forming polar metabolites excreted via urine. Key metabolites include 9-hydroxy-dieldrin and 12-keto derivatives. Biliary excretion dominates in rats, while humans exhibit slower elimination (half-life ~369 days). Metabolic studies require <sup>14</sup>C-labeled compounds and gas chromatography-tandem mass spectrometry (GC-MS/MS) for trace detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between animal models and human epidemiological studies?

Discrepancies arise from differences in exposure duration, dosage, and metabolic pathways. For example, hepatocellular carcinomas in mice occur at doses ≥10 mg/kg/day, but human studies lack conclusive evidence due to confounding variables (e.g., coexposure to other POPs). A systematic review approach using PICO (Population, Intervention, Comparison, Outcome) frameworks is recommended to standardize data extraction and meta-analysis. Cross-species toxicokinetic models (e.g., physiologically based pharmacokinetic modeling) can extrapolate rodent data to human risk thresholds .

Q. What experimental designs are optimal for longitudinal studies on this compound’s ecological impact?

Cohort studies should integrate field sampling (water, sediment, biota) with controlled mesocosm experiments to isolate variables. For example, Coralville Reservoir research combined 12-year field data with first-order decay models (dC/dt = -kC) to predict concentration declines. Bayesian statistics improve uncertainty quantification in heterogeneous environments. Harmonizing datasets from monitoring networks (e.g., USGS NAWQA) enhances spatial-temporal resolution .

Q. How does this compound interact with dopaminergic neurons, and what methodologies elucidate its role in neurodegenerative diseases?

In vitro models using SH-SY5Y neuroblastoma cells exposed to 0.1–10 µM dieldrin reveal mitochondrial dysfunction and α-synuclein aggregation. In vivo, transgenic mice (e.g., A53T α-synuclein) exposed to 3 mg/kg/day for 12 weeks show motor deficits resembling Parkinson’s. Techniques include immunohistochemistry for tyrosine hydroxylase loss, LC-MS for brain residue quantification, and gene expression profiling (e.g., SNCA, PARK2) .

Q. What statistical approaches address variability in toxicity data across species?

Species sensitivity distributions (SSDs) and probabilistic hazard assessment (PHA) models quantify inter-species variability. For acute toxicity, LC50 values range from 1.2 µg/L (rainbow trout) to 48 µg/L (Daphnia magna). Mixed-effects regression accounts for covariates like lipid content and metabolic rate. Bayesian hierarchical models improve extrapolation from lab to field conditions .

Q. How can researchers reconcile historical regulatory thresholds with contemporary toxicological findings?

Legacy EPA guidelines (e.g., 1988 liver damage thresholds) conflict with newer neurotoxicity data. A re-evaluation framework includes:

  • Dose-response reanalysis using benchmark dose (BMD) modeling.
  • Integration of omics data (transcriptomics, metabolomics) to identify sublethal endpoints.
  • Policy reviews leveraging the Stockholm Convention’s mandate for periodic POPs reassessment .

Q. What role does epoxidation play in this compound’s toxicity, and how is this measured experimentally?

Epoxidation enhances neurotoxicity by increasing blood-brain barrier permeability. In vitro assays using rat liver microsomes quantify epoxide formation via NADPH-dependent oxidation. Synchrotron radiation-based X-ray fluorescence (SR-XRF) maps spatial distribution in brain tissues. Comparative studies with aldrin (non-epoxidized precursor) show this compound’s 8-fold higher neurotoxic potency .

Methodological Notes

  • Data Accessibility : Leverage repositories like the USGS National Water-Quality Assessment (NAWQA) for historical dieldrin datasets .
  • Ethical Compliance : Adhere to OECD Guidelines 453 (chronic toxicity) and 416 (two-generation reproduction) for animal studies .
  • Conflict Resolution : Apply GRADE criteria to assess evidence quality in systematic reviews .

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